Cas no 923216-43-7 (N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide)

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is a benzofuran-derived organic compound featuring a benzoyl substitution at the 2-position and a 4-methylbenzamide group at the 6-position. This structure confers potential utility in pharmaceutical and material science research due to its fused heterocyclic framework and functionalized aromatic systems. The benzofuran core enhances stability, while the benzamide moiety offers opportunities for further derivatization. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly as a scaffold for bioactive molecule development. The compound's purity and structural specificity ensure reproducibility in synthetic and analytical studies.
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide structure
923216-43-7 structure
商品名:N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
CAS番号:923216-43-7
MF:C24H19NO3
メガワット:369.412566423416
CID:6382410
PubChem ID:27504998

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
    • AKOS001956382
    • N-(2-benzoyl-3-methylbenzofuran-6-yl)-4-methylbenzamide
    • 923216-43-7
    • F2210-0089
    • インチ: 1S/C24H19NO3/c1-15-8-10-18(11-9-15)24(27)25-19-12-13-20-16(2)23(28-21(20)14-19)22(26)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27)
    • InChIKey: KSKUZZLPYBMMMF-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C2C(=C1)OC(C(=O)C1=CC=CC=C1)=C2C)(=O)C1=CC=C(C)C=C1

計算された属性

  • せいみつぶんしりょう: 369.13649347g/mol
  • どういたいしつりょう: 369.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 562
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 59.3Ų

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2210-0089-2mg
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2210-0089-1mg
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2210-0089-5μmol
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7 90%+
5μl
$63.0 2023-05-16
A2B Chem LLC
BA69351-5mg
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7
5mg
$272.00 2024-05-20
Life Chemicals
F2210-0089-4mg
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2210-0089-2μmol
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2210-0089-5mg
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2210-0089-3mg
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7 90%+
3mg
$63.0 2023-05-16
A2B Chem LLC
BA69351-1mg
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
923216-43-7
1mg
$245.00 2024-05-20

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide 関連文献

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamideに関する追加情報

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide: A Comprehensive Overview

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide (CAS No. 923216-43-7) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising biological activities and therapeutic potential, making it a subject of extensive study.

The chemical structure of N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is composed of a benzofuran core, a benzoyl group, and a substituted benzamide moiety. The benzofuran ring system is known for its stability and bioavailability, which are crucial factors in drug design. The presence of the benzoyl group and the methyl substituents on the benzamide moiety further enhances the compound's pharmacological properties by modulating its interactions with biological targets.

Recent studies have focused on the biological activities of N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another significant application of N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is in cancer therapy. Preclinical studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death. These findings suggest that N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide could be developed into a novel anticancer agent.

In addition to its anti-inflammatory and anticancer properties, N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has also been investigated for its neuroprotective effects. Studies have shown that this compound can protect neuronal cells from oxidative stress and neurotoxicity, which are common causes of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective activity is attributed to its ability to scavenge free radicals and inhibit the activation of microglia, thereby reducing neuroinflammation.

The pharmacokinetic properties of N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide have also been studied to evaluate its suitability for therapeutic use. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. Furthermore, it exhibits low toxicity in animal models, indicating a wide therapeutic window and reduced side effects.

In conclusion, N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide (CAS No. 923216-43-7) is a multifaceted compound with diverse biological activities and therapeutic potential. Its anti-inflammatory, anticancer, and neuroprotective properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies aim to optimize its structure for enhanced efficacy and safety, paving the way for its potential clinical applications.

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